An In-Depth Technical Guide to the Chemical Properties of 1-Propylcyclopentene
An In-Depth Technical Guide to the Chemical Properties of 1-Propylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 1-Propylcyclopentene, a cyclic alkene of interest in organic synthesis and materials science. This document consolidates available data on its physical characteristics, spectroscopic signature, and chemical reactivity, offering a valuable resource for professionals in research and development.
Core Chemical and Physical Properties
1-Propylcyclopentene is a colorless liquid with the molecular formula C₈H₁₄ and a molecular weight of 110.197 g/mol .[1][2] Its fundamental physical properties are summarized in the table below, providing a baseline for its handling and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1][2] |
| Molecular Weight | 110.197 g/mol | [1][2] |
| CAS Number | 3074-61-1 | [1][2] |
| Boiling Point | 132.8 °C (at 760 mmHg) | |
| Density | 0.821 g/cm³ | |
| Refractive Index | 1.458 | |
| Flash Point | 17.5 °C | |
| Vapor Pressure | 10.7 mmHg (at 25 °C) |
Solubility Profile: As a nonpolar hydrocarbon, 1-propylcyclopentene is virtually insoluble in water. It is, however, soluble in a wide range of common organic solvents, including ethers, and chlorinated solvents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic proton on the double bond, allylic protons, and the aliphatic protons of the propyl group and the cyclopentene ring.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the two sp²-hybridized carbons of the double bond, typically in the downfield region (120-140 ppm), and the sp³-hybridized carbons of the propyl group and the cyclopentene ring in the upfield region.[3]
Infrared (IR) Spectroscopy: The IR spectrum of 1-propylcyclopentene is expected to exhibit characteristic absorption bands for the following vibrational modes:
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C=C Stretch: A peak in the region of 1640-1680 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond.
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=C-H Stretch: An absorption band above 3000 cm⁻¹ due to the stretching of the C-H bond on the double bond.
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C-H Stretch (aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region from the C-H bonds of the propyl group and the cyclopentene ring.
Mass Spectrometry (MS): Electron ionization mass spectrometry of 1-propylcyclopentene would result in a molecular ion peak (M⁺) at m/z = 110, corresponding to its molecular weight.[1][2] The fragmentation pattern would likely involve the loss of alkyl fragments from the propyl chain and rearrangements of the cyclopentene ring.
Chemical Reactivity and Transformations
The primary site of reactivity in 1-propylcyclopentene is the carbon-carbon double bond, which readily undergoes electrophilic addition reactions.
Addition Reactions
a) Hydrogenation: Catalytic hydrogenation of 1-propylcyclopentene over a metal catalyst such as platinum (e.g., Adams' catalyst), palladium, or nickel results in the saturation of the double bond to yield propylcyclopentane.[4][5] This reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or acetic acid.[4][5]
Caption: Catalytic hydrogenation of 1-propylcyclopentene.
b) Halogenation: 1-Propylcyclopentene reacts readily with halogens such as bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄) to give 1,2-dibromo-1-propylcyclopentane.[6] The reaction proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.[6]
Caption: Bromination of 1-propylcyclopentene.
Oxidation Reactions
a) Oxidation with Potassium Permanganate (KMnO₄): The outcome of the oxidation of 1-propylcyclopentene with potassium permanganate depends on the reaction conditions.
-
Cold, Dilute, Alkaline/Neutral Conditions: This leads to the formation of a diol, 1-propylcyclopentane-1,2-diol, via syn-dihydroxylation.[7][8] The purple permanganate solution is decolorized, and a brown precipitate of manganese dioxide (MnO₂) is formed.[7]
-
Hot, Acidic Conditions: Under these more vigorous conditions, the double bond is cleaved oxidatively. This reaction would be expected to yield a keto-carboxylic acid, specifically 6-oxo-6-propylhexanoic acid.
Caption: Oxidation pathways of 1-propylcyclopentene.
Experimental Protocols
Detailed experimental procedures for the synthesis and reactions of 1-propylcyclopentene are not widely reported. However, general protocols for analogous transformations can be adapted.
Synthesis
A plausible synthetic route to 1-propylcyclopentene is the dehydration of 1-propylcyclopentanol.
Experimental Workflow: Dehydration of 1-Propylcyclopentanol
Caption: General workflow for the synthesis of 1-propylcyclopentene.
Methodology:
-
Place 1-propylcyclopentanol in a round-bottom flask.
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, while cooling the flask in an ice bath.
-
Set up a distillation apparatus and gently heat the mixture. The lower-boiling alkene product will distill over.
-
Collect the distillate and wash it with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the 1-propylcyclopentene by fractional distillation.
Purification
Fractional distillation is the primary method for purifying 1-propylcyclopentene, separating it from unreacted starting materials, byproducts, or solvents based on differences in boiling points.
Experimental Workflow: Fractional Distillation
Caption: Workflow for the purification of 1-propylcyclopentene.
Methodology:
-
Assemble a fractional distillation apparatus, including a distilling flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
Place the crude 1-propylcyclopentene in the distilling flask along with boiling chips.
-
Gently heat the flask.
-
Monitor the temperature at the top of the column. Discard the initial distillate (forerun), which may contain lower-boiling impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of 1-propylcyclopentene.
Conclusion
This technical guide has summarized the key chemical properties of 1-propylcyclopentene based on available data. While fundamental physical constants and general reactivity patterns are established, a notable gap exists in the literature regarding detailed experimental protocols and comprehensive spectroscopic assignments for this specific compound. The information and generalized procedures provided herein offer a solid foundation for researchers and professionals to work with 1-propylcyclopentene and to guide further investigation into its chemical behavior and potential applications.
References
- 1. N-PROPYLCYCLOPENTANE(2040-96-2) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Propylcyclopentene [webbook.nist.gov]
- 3. 1-Propylcyclopentene | C8H14 | CID 137815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
